molecular formula C8H11ClN4 B1419279 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride CAS No. 1193387-69-7

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride

Cat. No.: B1419279
CAS No.: 1193387-69-7
M. Wt: 198.65 g/mol
InChI Key: BZJDKOPKUXVJAP-UHFFFAOYSA-N
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Description

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride (CAS: 1193387-69-7) is a bicyclic heteroaromatic compound featuring a fused triazole and pyridine ring system. Its molecular formula is C₈H₁₁ClN₄, with a molecular weight of 198.65 g/mol . The structure includes an ethanamine side chain at position 3 of the triazolopyridine core, protonated as a hydrochloride salt to enhance solubility. The compound’s Smiles notation (Cl.NCCc1nnc2ccccn12) highlights the amine group’s connectivity to the triazolopyridine scaffold .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;/h1-3,6H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJDKOPKUXVJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

Research Findings:

A notable method involves oxidative cyclization of pyridine derivatives with N-chlorosuccinimide (NCS). This approach, detailed in a 2021 study, utilizes NCS as an oxidant to facilitate the formation of the fused heterocycle under mild conditions.

Procedure Overview:

  • Starting with 4-pyridyl hydrazines or hydrazones
  • Treatment with NCS in an appropriate solvent (e.g., acetonitrile) at room temperature
  • Cyclization occurs via oxidative activation, leading to the formation of the triazolopyridine core

Key Data:

Reagents Conditions Yield Reference
Hydrazine derivatives + NCS Room temperature, mild stirring >90%

Advantages:

  • Mild reaction conditions
  • High yields
  • Structural confirmation via X-ray crystallography

One-Pot Synthesis from Hydrazines and Aldehydes

Research Findings:

A 2014 publication describes a one-pot, room-temperature synthesis involving 2-hydrazinopyridine and substituted aromatic aldehydes. This method is notable for its functional group tolerance, atom economy, and operational simplicity.

Procedure Overview:

  • Dissolving 2-hydrazinopyridine with aromatic aldehyde in dry dimethylformamide (DMF)
  • Cooling to 0°C and adding NCS gradually
  • Stirring until completion (monitored by TLC)
  • Work-up involves filtration, washing, and treatment with ethanolamine to introduce the ethanamine side chain, followed by salt formation with hydrochloric acid

Yield:

  • Typically exceeds 90%

Research Data:

Starting materials Conditions Product yield Reference
2-Hydrazinopyridine + aldehyde Room temp, NCS, DMF >90%

Side Chain Introduction and Salt Formation

The ethanamine moiety is introduced via nucleophilic substitution or reductive amination of the heterocyclic core. Post-synthesis, the free base is converted to its hydrochloride salt through treatment with hydrochloric acid, ensuring compound stability and solubility.

Typical Procedure:

  • Dissolving the heterocyclic core in ethanol or methanol
  • Adding excess hydrochloric acid (gas or solution)
  • Refluxing or stirring at room temperature
  • Crystallization of the hydrochloride salt

Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations References
Oxidative cyclization with NCS Pyridine derivatives N-Chlorosuccinimide Room temp, mild High yield, mild Requires specific precursors
One-pot synthesis from hydrazines and aldehydes 2-Hydrazinopyridine + aldehyde NCS 0°C to room temp Operational simplicity, high yield Sensitive to moisture
Reductive amination of heterocycle Core heterocycle Amine source, reducing agents Reflux Direct side chain installation Multi-step purification Literature synthesis protocols

Data Tables

Table 1: Comparison of Preparation Methods

Parameter Oxidative Cyclization (NCS) One-Pot Hydrazine-Aldehyde Reductive Amination
Starting materials Pyridine derivatives Hydrazinopyridine + aldehyde Heterocycle + amine
Reagents NCS NCS, ethanolamine Reducing agents (NaBH4, etc.)
Reaction conditions Room temperature 0°C to room temp Reflux or room temp
Yield >90% >90% Variable
Purification Filtration, washing Crystallization Chromatography

Table 2: Crystallographic Data for Key Intermediates

Compound Space Group Key Bond Lengths (Å) Notable Features
Triazolo[4,3-a]pyridine P 2₁/c C–N: 1.28–1.35 Planar fused ring system
Ethanamine derivative P 2₁/n C–N: 1.47 Side chain attached at position 3

Research Findings Summary

  • Oxidative cyclization using NCS provides a straightforward route to the core heterocycle with high efficiency and mild conditions.
  • One-pot synthesis from hydrazines and aldehydes offers operational simplicity and functional group tolerance, ideal for diverse derivatives.
  • Post-synthesis modifications, including side chain attachment and salt formation, are well-established, ensuring the compound's stability and bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyridine core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the ethanamine group.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it suitable for research and therapeutic applications:

Antidepressant Activity

Research indicates that derivatives of 1,2,4-triazolo[4,3-a]pyridine exhibit antidepressant effects similar to those of Trazodone. These compounds act as selective serotonin reuptake inhibitors (SSRIs), which help in the management of depression by increasing serotonin levels in the brain .

Antimicrobial Properties

Studies have shown that triazole derivatives possess significant antimicrobial activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Antimalarial Activity

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been developed with promising antimalarial properties. In vitro studies indicated that certain derivatives displayed effective inhibition against Plasmodium falciparum, suggesting their potential as new antimalarial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusKey Findings
Dymińska et al. (2020)Structural and Optical PropertiesCharacterized the spectroscopic properties of triazolo derivatives indicating their potential use in pharmaceuticals due to their diverse biological activities .
In Silico Studies (2020)Antimalarial AgentsIdentified several promising compounds with IC50 values ranging from 2.24 to 4.98 µM against Plasmodium falciparum, suggesting strong antimalarial potential .
PMC Article (2020)Synthesis and Biological ActivityReported on the synthesis of various triazole derivatives with significant antibacterial activity against clinical strains .

Mechanism of Action

The mechanism of action of 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Position and Size : The target compound’s ethanamine group (position 3) contrasts with derivatives like [1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride, where the amine is at position 8 . Positional differences significantly impact receptor binding and solubility.

Side Chain Complexity : Compared to trazodone’s extended piperazinyl-propyl-chlorophenyl structure , the target compound has a simpler side chain, likely reducing metabolic stability but improving synthetic accessibility.

Halogenation and Solubility : Unlike 3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4922-74-1) , the target compound lacks halogenation on the aromatic core but includes a hydrochloride salt, enhancing aqueous solubility.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Analogues

Compound Name Therapeutic Function Key Research Findings
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride Undisclosed (structural analogue) Structural similarity to trazodone suggests potential CNS activity
Trazodone Hydrochloride Tranquilizer (5-HT₂A antagonist) Clinically used for depression/anxiety; complex pharmacokinetics due to large structure
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride Research chemical Methyl group at position 6 may enhance lipophilicity and blood-brain barrier penetration
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine Undisclosed Halogenation may improve binding affinity but raises toxicity concerns

Key Observations :

CNS Activity : Trazodone’s clinical success underscores the triazolopyridine scaffold’s relevance in CNS drug design. The target compound’s simpler structure may offer a more tunable platform for optimizing receptor selectivity .

Lipophilicity vs. Solubility : Derivatives like {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride prioritize lipophilicity for CNS penetration, whereas the target compound’s hydrochloride salt balances solubility .

Key Observations :

  • Limited toxicological data for most triazolopyridine derivatives highlight the need for rigorous safety profiling . The hydrochloride salt in the target compound may mitigate acute toxicity risks compared to non-salt forms.

Biological Activity

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

  • Chemical Name : 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride
  • CAS Number : 93113-11-2
  • Molecular Formula : C8H10N4·HCl
  • Molecular Weight : 198.65 g/mol

The biological activity of 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell differentiation. This inhibition can lead to reduced inflammatory cytokine production and potential therapeutic effects in inflammatory diseases .
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its anticancer properties by improving binding affinity to target proteins involved in cell proliferation and survival .

Biological Activities

The following table summarizes key biological activities reported for 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells via MAPK pathway inhibition
Anti-inflammatoryReduces production of TNF-α and IL-6 in macrophages
AntimicrobialExhibits antibacterial activity against Gram-positive bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress-induced apoptosis

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory cytokines compared to the control group. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound significantly inhibited cell growth with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This highlights its potential as an anticancer agent.

Research Findings

Recent research has focused on optimizing the structure of triazolo derivatives to enhance their biological activity. For instance, modifications at the nitrogen positions of the triazole ring have been correlated with increased potency against specific cancer types. Additionally, molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression.

Q & A

Basic Research Question

  • HPLC-UV/MS : Employ C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for impurity profiling. Detectables include Trazodone-related impurities (e.g., 3-chlorophenylpiperazine derivatives) .
  • NMR : 1H/13C NMR confirms regioselectivity of triazole-pyridine fusion and ethanamine side-chain orientation .
  • Elemental analysis : Verify stoichiometry of hydrochloride salt formation (e.g., Cl– content) .

How do substituents on the triazolopyridine core modulate biological activity, and what methodologies enable systematic SAR studies?

Advanced Research Question
Substituent effects can be studied via:

  • Parallel synthesis : Introduce groups (e.g., halogens, methoxy, trifluoromethyl) at positions 3, 6, or 8 of the triazolopyridine core. For example, 3-(difluoromethyl)-triazolopyridine derivatives show enhanced metabolic stability .
  • Computational modeling : Docking studies using 5-HT2A receptor crystal structures (PDB: 6WGT) predict binding affinity changes. Correlate with in vitro assays (e.g., cAMP inhibition) .
  • LogP optimization : Fluorinated or alkylated side chains (e.g., ethanamine vs. propylamine) adjust lipophilicity (XlogP ~3.8) for blood-brain barrier penetration .

What strategies mitigate challenges in isolating process-related impurities during scale-up?

Advanced Research Question

  • Chromatographic separation : Use preparative HPLC with phenyl-hexyl columns to resolve regioisomers (e.g., [1,2,4]triazolo[4,3-a] vs. [4,3-b] pyridines) .
  • Crystallization control : Adjust pH (4–5) during hydrochloride salt formation to minimize co-precipitation of unreacted hydrazines .
  • Impurity spiking : Add known impurities (e.g., MM0421.14) during method validation to ensure detection limits <0.1% .

How can eco-friendly methodologies be applied to synthesize this compound while maintaining high yields?

Basic Research Question
Adopt green chemistry principles:

  • Solvent selection : Replace dichloromethane with ethanol or water .
  • Catalyst-free conditions : Use NaOCl/EtOH for oxidative cyclization instead of transition metals .
  • Waste reduction : Recover unreacted intermediates via aqueous extraction (e.g., ethyl acetate/water partitioning) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride
Reactant of Route 2
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2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride

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